Alpha-Tocopherol

Description

Properties

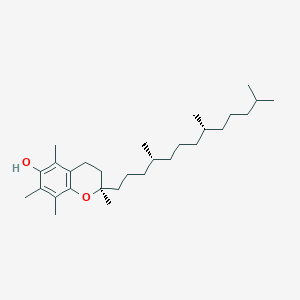

IUPAC Name |

(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-IEOSBIPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7718-59-4 | |

| Record name | α-Tocopherol dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7718-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0026339 | |

| Record name | alpha-Vitamin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Transparent solid; mp = 2.5-3.5 deg C; [Merck Index] Pale yellow viscous liquid; [HSDB] Light yellow viscous liquid; [Sigma-Aldrich MSDS], Liquid | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | alpha-Tocopherol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, but water-dispersible., Insoluble in water, freely soluble in ethanol, miscible in ether | |

| Record name | Vitamin E | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | alpha-Tocopherol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59-02-9, 2074-53-5, 1406-18-4 | |

| Record name | (+)-α-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dl-α-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2074-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin E [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001406184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Waynecomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002074535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin E | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Vitamin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-TOCOPHEROL, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9PR3490H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3 °C | |

| Record name | Vitamin E | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Alpha-Tocopherol Biosynthesis Pathway in Plants: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Alpha-tocopherol, the most biologically active form of Vitamin E, is a critical lipid-soluble antioxidant synthesized exclusively by photosynthetic organisms. In plants, it plays an essential role in protecting photosynthetic membranes from oxidative damage, influencing seed longevity, and responding to abiotic stress. For humans, it is an essential nutrient obtained solely through diet, with significant implications for health and disease prevention. Understanding the intricate biosynthetic pathway of alpha-tocopherol is paramount for developing biofortified crops and novel therapeutic strategies. This technical guide provides an in-depth overview of the core alpha-tocopherol biosynthesis pathway in plants, detailing the enzymatic steps, precursor pathways, and regulatory mechanisms. It includes structured quantitative data on tocopherol levels, detailed experimental protocols for key analytical techniques, and diagrams of the biochemical and experimental workflows to facilitate advanced research and development.

The Core Biosynthesis Pathway

The biosynthesis of alpha-tocopherol in plants is a conserved pathway localized within the plastids, primarily at the inner envelope of chloroplasts.[1][2] The pathway converges precursors from two major metabolic routes: the shikimate pathway, which provides the aromatic head group, and the methylerythritol phosphate (B84403) (MEP) pathway, which generates the lipophilic phytyl tail.[1]

Precursor Synthesis

Homogentisic Acid (HGA) Synthesis (Shikimate Pathway): The chromanol ring of all tocopherols (B72186) is derived from homogentisic acid (HGA).[1] HGA synthesis begins with the aromatic amino acid L-tyrosine, a product of the shikimate pathway. L-tyrosine is converted to 4-hydroxyphenylpyruvate (HPP) by Tyrosine Aminotransferase (TAT) .[3] Subsequently, 4-hydroxyphenylpyruvate dioxygenase (HPPD) catalyzes the formation of HGA from HPP.[3][4] In some species, HGA synthesis occurs in the cytoplasm, necessitating its transport into the plastid for the subsequent condensation step.[1]

Phytyl Diphosphate (B83284) (PDP) Synthesis (MEP Pathway & Chlorophyll (B73375) Recycling): The phytyl tail precursor, phytyl diphosphate (PDP), is primarily synthesized via two routes within the plastid:

-

The MEP Pathway: Geranylgeranyl diphosphate (GGDP), an intermediate of the MEP pathway, is reduced to PDP by the enzyme Geranylgeranyl Reductase (GGR) .[5]

-

Chlorophyll Recycling: During chlorophyll turnover, free phytol (B49457) is released from chlorophyll molecules. This phytol is then phosphorylated in a two-step process to yield PDP, catalyzed sequentially by Phytol Kinase (VTE5) and Phytyl-Phosphate Kinase (VTE6) .[5][6] This recycling pathway is a major source of PDP for tocopherol synthesis, particularly in photosynthetic tissues.[5]

Core Pathway Enzymatic Steps

Once HGA and PDP are available in the plastid, the core tocopherol biosynthesis pathway proceeds through four key enzymatic reactions catalyzed by enzymes encoded by the VITAMIN E (VTE) genes.

-

Condensation: Homogentisate (B1232598) Phytyltransferase (HPT / VTE2) catalyzes the condensation of HGA and PDP to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). This is the committed and a major rate-limiting step in the tocopherol biosynthesis pathway.[7][8]

-

Methylation (I): MPBQ Methyltransferase (MPBQ-MT / VTE3) adds a methyl group from S-adenosyl methionine (SAM) to MPBQ, converting it to 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ).[9][10]

-

Cyclization: Tocopherol Cyclase (TC / VTE1) is a crucial enzyme that catalyzes the formation of the chromanol ring. It acts on MPBQ to produce δ-tocopherol and on DMPBQ to produce γ-tocopherol.[9][11] The absence of a functional VTE1 enzyme results in a complete lack of tocopherols.[11]

-

Methylation (II): Gamma-Tocopherol (B30145) Methyltransferase (γ-TMT / VTE4) performs the final methylation step. It converts γ-tocopherol to α-tocopherol and δ-tocopherol to β-tocopherol, again using SAM as the methyl donor.[6][7] The activity of γ-TMT is often a key determinant of the final α-tocopherol to γ-tocopherol ratio in tissues.[7]

Quantitative Data

The accumulation of tocopherols is highly variable depending on the plant species, tissue type, developmental stage, and environmental conditions. Genetic modification of the pathway has provided significant insights into its regulation and rate-limiting steps.

Table 1: Key Enzymes of the Alpha-Tocopherol Biosynthesis Pathway in Arabidopsis thaliana

| Enzyme Name | Gene | Substrate(s) | Product(s) |

| p-Hydroxyphenylpyruvate Dioxygenase | HPPD / PDS1 | 4-Hydroxyphenylpyruvate | Homogentisic Acid (HGA) |

| Homogentisate Phytyltransferase | HPT / VTE2 | HGA, Phytyl Diphosphate | 2-Methyl-6-phytyl-1,4-benzoquinol (MPBQ) |

| MPBQ Methyltransferase | MPBQ-MT / VTE3 | MPBQ, S-adenosyl methionine | 2,3-Dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ) |

| Tocopherol Cyclase | TC / VTE1 | MPBQ, DMPBQ | δ-Tocopherol, γ-Tocopherol |

| γ-Tocopherol Methyltransferase | γ-TMT / VTE4 | γ-Tocopherol, δ-Tocopherol, S-adenosyl methionine | α-Tocopherol, β-Tocopherol |

| Phytol Kinase | VTE5 | Phytol, ATP | Phytyl-phosphate, ADP |

| Phytyl-Phosphate Kinase | VTE6 | Phytyl-phosphate, ATP | Phytyl Diphosphate (PDP), ADP |

Source: Data compiled from multiple studies.[5][8][11]

Table 2: Effects of Gene Overexpression on Tocopherol Content in Plants

| Overexpressed Gene(s) | Plant Species | Tissue | Effect on Tocopherol Content |

| AtHPT (VTE2) | Arabidopsis thaliana | Leaves | ~4.4-fold increase in total tocopherols. |

| AtHPT (VTE2) | Arabidopsis thaliana | Seeds | ~40% increase in total tocopherols. |

| AtVTE1 | Arabidopsis thaliana | Leaves | Up to 7-fold increase in total tocopherols (shift to γ-tocopherol).[11] |

| AtVTE4 | Arabidopsis thaliana | Leaves | Up to 30% increase in total tocopherols (converts γ- to α-tocopherol). |

| AtHPT + AtVTE4 | Arabidopsis thaliana | Leaves & Seeds | Up to 12-fold increase in total tocopherols (mostly as α-tocopherol).[4] |

| AtHPPD | Arabidopsis thaliana | Seeds | Slight increase in total tocopherols. |

| Abiotic Stress (High Light/Low Temp) | Arabidopsis thaliana | Leaves | Up to 18-fold increase in total tocopherols in wild-type. |

Source: Data compiled from multiple studies.[4][5][12]

Table 3: Tocopherol Content in Wild-Type and Mutant Arabidopsis thaliana

| Genotype | Tissue | α-Tocopherol | γ-Tocopherol | δ-Tocopherol | Total Tocopherols |

| Wild-Type (Col-0) | Leaves | ~95% | ~5% | Trace | ~10 ng/mg FW |

| Wild-Type (Col-0) | Seeds | ~5-10% | ~90-95% | Trace | ~320 ng/mg seed |

| vte1 (TC mutant) | Leaves & Seeds | Not Detected | Not Detected | Not Detected | Not Detected |

| vte2 (HPT mutant) | Leaves & Seeds | Not Detected | Not Detected | Not Detected | Not Detected |

| vte4 (γ-TMT mutant) | Leaves | Not Detected | High Accumulation | Trace | Similar to Wild-Type |

(Note: Values are approximate and can vary with growth conditions. FW = Fresh Weight).[9][13]

Experimental Protocols

Investigating the tocopherol biosynthesis pathway requires a combination of analytical chemistry, molecular biology, and biochemical techniques. Below are detailed methodologies for key experiments.

Protocol: Tocopherol Extraction from Plant Tissue

This protocol describes a general method for extracting tocopherols from plant tissues for subsequent analysis.

-

Sample Preparation: a. Harvest plant tissue (e.g., 100-200 mg of leaf tissue or 50-100 mg of seeds). b. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity. c. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. d. Accurately weigh the frozen powder into a microcentrifuge tube.

-

Extraction: a. Add 1 mL of cold n-hexane (or a 2:1 chloroform:methanol mixture) to the tissue powder. b. Add an antioxidant such as butylated hydroxytoluene (BHT) to a final concentration of 0.01% (w/v) to prevent oxidation during extraction. c. Vortex the tube vigorously for 1 minute to ensure thorough mixing. d. Incubate the sample on a shaker or rotator for 20-30 minutes at 4°C in the dark. Alternatively, sonicate the sample in an ice bath for 10-15 minutes.[9]

-

Phase Separation and Collection: a. Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the tissue debris. b. Carefully transfer the upper organic supernatant (containing the lipids and tocopherols) to a new, clean tube. c. Re-extract the pellet with another 0.5 mL of the extraction solvent, vortex, and centrifuge again. d. Pool the supernatants.

-

Drying and Reconstitution: a. Evaporate the solvent to dryness under a gentle stream of nitrogen gas. b. Reconstitute the dried lipid extract in a known, small volume (e.g., 100-200 µL) of the HPLC mobile phase (e.g., n-hexane or methanol). c. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. d. Store at -20°C until analysis.

Protocol: Quantification of Tocopherols by HPLC

Normal-Phase HPLC (NP-HPLC) is the preferred method for separating all four tocopherol isomers (α, β, γ, δ).

-

Instrumentation and Column: a. HPLC system equipped with a fluorescence detector. b. Column: Normal-phase silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Chromatographic Conditions: a. Mobile Phase: An isocratic mobile phase of n-hexane with a polar modifier. A common composition is 95:5 (v/v) n-hexane:diethyl ether or 99:1 (v/v) n-hexane:isopropanol.[11] b. Flow Rate: 1.0 - 1.5 mL/min. c. Detection: Set the fluorescence detector to an excitation wavelength of ~295 nm and an emission wavelength of ~330 nm.[1] d. Injection Volume: 10-20 µL. e. Run Time: Typically 10-15 minutes. The elution order is generally α < β < γ < δ.

-

Quantification: a. Prepare a series of standard solutions of α-, β-, γ-, and δ-tocopherol of known concentrations in the mobile phase. b. Inject the standards to generate a calibration curve by plotting peak area against concentration for each isomer. c. Inject the extracted plant samples. d. Identify and quantify the tocopherol isomers in the samples by comparing their retention times and peak areas to the standard curves.

Protocol: Tocopherol Cyclase (VTE1) Enzyme Activity Assay

This assay measures the activity of VTE1 by providing its substrate and quantifying the product.

-

Protein Extraction: a. Extract total soluble protein from plant tissue (e.g., chloroplasts isolated from leaves) using an appropriate extraction buffer (e.g., Tris-HCl pH 7.5, with protease inhibitors). b. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Substrate Preparation: a. The substrate, 2,3-dimethyl-5-phytyl-1,4-hydroquinone (DMPQ), is required. DMPQ is oxygen-sensitive and should be prepared fresh by reducing the corresponding quinone form with sodium borohydride.

-

Enzyme Reaction: a. Set up the reaction mixture in a microfuge tube:

- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

- Plant protein extract (e.g., 50-100 µg total protein)

- DMPQ substrate (e.g., 50-100 µM final concentration) b. Initiate the reaction by adding the substrate. c. Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) in the dark. d. Stop the reaction by adding an extraction solvent, such as 2 volumes of n-hexane.

-

Product Analysis: a. Vortex the tube to extract the product (γ-tocopherol) into the hexane phase. b. Centrifuge to separate the phases. c. Transfer the hexane phase to a new tube, dry it under nitrogen, and reconstitute it in HPLC mobile phase. d. Analyze and quantify the γ-tocopherol produced using the HPLC method described in Protocol 3.2. e. Calculate the specific activity (e.g., in nmol product/mg protein/hour).

Source: Adapted from Porfirova et al. (2002).[1]

Protocol: General Workflow for VTE Gene Cloning and Overexpression

This protocol provides a generalized workflow for overexpressing a tocopherol biosynthesis gene (e.g., VTE2) in a model plant like Arabidopsis.

-

Gene Cloning: a. Isolate total RNA from a plant tissue known to express the target gene (e.g., young leaves). b. Synthesize complementary DNA (cDNA) using reverse transcriptase. c. Design primers to amplify the full coding sequence (CDS) of the target gene (e.g., AtVTE2). Add restriction sites or Gateway cloning sites to the primers compatible with a chosen plant expression vector (e.g., pCAMBIA series with a 35S promoter). d. Perform PCR to amplify the CDS. e. Purify the PCR product and ligate it into the expression vector. f. Transform the construct into E. coli for plasmid amplification and sequence verify the insert.

-

Plant Transformation: a. Introduce the verified expression construct into Agrobacterium tumefaciens. b. Transform Arabidopsis thaliana plants using the floral dip method. c. Select transformed T1 plants by growing seeds on a selection medium containing an appropriate antibiotic or herbicide corresponding to the resistance marker on the vector.

-

Analysis of Transgenic Plants: a. Allow T1 plants to self-pollinate and harvest T2 seeds. b. Confirm the presence and expression of the transgene in T2 plants using PCR, RT-qPCR, and/or Western blotting. c. Select homozygous T3 lines for detailed phenotypic and biochemical analysis. d. Perform tocopherol extraction and HPLC analysis (Protocols 3.1 and 3.2) on leaf and seed tissues from transgenic and wild-type control plants to quantify the effect of overexpression.

Regulation and Concluding Remarks

The biosynthesis of alpha-tocopherol is tightly regulated, primarily by the availability of its precursors, HGA and PDP, and by the transcriptional control of the biosynthetic genes. The expression of several VTE genes, particularly HPPD and HPT (VTE2), is upregulated in response to various abiotic stresses such as high light, drought, and salinity, leading to an increased accumulation of tocopherols as a protective mechanism.[12] The activity of HPT (VTE2) is considered a major flux-controlling step, and the activity of γ-TMT (VTE4) is critical in determining the final ratio of α-tocopherol to other isoforms.[5][7]

Future research will likely focus on elucidating the specific transcription factors and signaling pathways that modulate the expression of VTE genes. A deeper understanding of these regulatory networks, combined with the detailed biochemical knowledge outlined in this guide, will empower researchers to effectively engineer crops with enhanced Vitamin E content, contributing to improved human nutrition and plant stress resilience.

References

- 1. Identification and characterization of an Arabidopsis homogentisate phytyltransferase paralog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alterations in Tocopherol Cyclase Activity in Transgenic and Mutant Plants of Arabidopsis Affect Tocopherol Content, Tocopherol Composition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of an Arabidopsis mutant deficient in gamma-tocopherol methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Homogentisate phytyltransferase activity is limiting for tocopherol biosynthesis in Arabidopsis [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and Functional Analysis of Homogentisate Phytyltransferase from Synechocystis sp. PCC 6803 and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of an Arabidopsis mutant lacking vitamin E and identification of a cyclase essential for all tocopherol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cloning and polymorphism analysis of the 2-methyl-6-phytyl-1,4-benzoquinol methyltransferase gene (VTE3) in Arachis hypogaea, A. duranensis, and A. ipaënsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly divergent methyltransferases catalyze a conserved reaction in tocopherol and plastoquinone synthesis in cyanobacteria and photosynthetic eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. uniprot.org [uniprot.org]

An In-depth Technical Guide to the In Vivo Degradation and Metabolic Fate of Alpha-Tocopherol

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-tocopherol (α-T), the most biologically active form of Vitamin E, is a critical lipid-soluble antioxidant. Its role extends beyond mitigating oxidative stress to influencing cellular signaling and gene expression. The in vivo disposition of α-tocopherol is a complex process governed by specific transport proteins, metabolic enzymes, and excretion pathways that collectively regulate its tissue concentrations and biological functions. This technical guide provides a comprehensive overview of the metabolic fate of α-tocopherol, detailing its degradation pathways, the resulting metabolites, and the analytical methodologies used for their quantification. Particular emphasis is placed on the hepatic catabolism initiated by cytochrome P450-mediated ω-hydroxylation, followed by β-oxidation of the phytyl tail. Quantitative data are summarized in structured tables, key experimental protocols are detailed, and metabolic and experimental workflows are visualized to provide a thorough resource for the scientific community.

Absorption, Distribution, and Hepatic Regulation

Absorption and Lipoprotein Transport

Dietary α-tocopherol is absorbed in the small intestine along with other lipids. It is emulsified by bile salts, incorporated into mixed micelles, and absorbed by enterocytes.[1] Within these cells, α-tocopherol is packaged into chylomicrons, which are then secreted into the lymphatic system and enter the bloodstream.[1][2] As chylomicrons circulate, lipoprotein lipase (B570770) hydrolyzes their triglyceride content, leading to the formation of chylomicron remnants.[2][3] These remnants, still containing α-tocopherol, are subsequently taken up by the liver.[2][3]

The Central Role of α-Tocopherol Transfer Protein (α-TTP)

The liver is the primary organ for regulating the body's vitamin E status. This regulation is mediated by the hepatic α-tocopherol transfer protein (α-TTP), a cytosolic protein with a high specificity for the RRR-α-tocopherol stereoisomer.[1][4][5] α-TTP preferentially incorporates RRR-α-tocopherol into nascent very low-density lipoproteins (VLDLs), which are then secreted from the liver back into circulation for distribution to peripheral tissues.[1][6] Other forms of vitamin E, such as gamma-tocopherol (B30145) and other stereoisomers of α-tocopherol, are not efficiently bound by α-TTP and are consequently directed towards catabolism and excretion.[1][4][5] This selective process explains the predominance of RRR-α-tocopherol in human tissues.[4]

The Catabolic Pathway of Alpha-Tocopherol

Alpha-tocopherol that is not secreted from the liver in VLDLs undergoes extensive enzymatic degradation to produce more water-soluble metabolites that can be excreted. This process occurs primarily in the liver and involves initial side-chain oxidation followed by sequential shortening.

Phase I: ω-Hydroxylation and Oxidation

The catabolism of α-tocopherol is initiated by the ω-hydroxylation of the terminal methyl group on the phytyl tail.[1][3][7][8] This reaction is catalyzed by cytochrome P450 enzymes located in the endoplasmic reticulum, with CYP4F2 being the primary enzyme responsible, and CYP3A4 also contributing.[1][7][9][10] The resulting terminal alcohol, 13'-hydroxychromanol (13'-OH), is then oxidized to a carboxylic acid, 13'-carboxychromanol (13'-COOH), likely via an aldehyde intermediate.[5][7][11] These initial metabolites are referred to as long-chain metabolites (LCMs).[5][6]

Phase II: β-Oxidation Cascade

Following the initial oxidation, the phytyl side chain is progressively shortened through a series of β-oxidation cycles, a process similar to fatty acid metabolism.[7][12] This cascade is believed to begin in peroxisomes and conclude in mitochondria.[11] Each cycle shortens the side chain by two or three carbons, generating a series of intermediate-chain metabolites.[7][12] The final product of this pathway is 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman (α-CEHC), a short-chain, water-soluble metabolite.[1][7] Another significant short-chain metabolite, α-carboxymethylbutyl-hydroxychroman (α-CMBHC), is also formed.[13]

Phase III: Conjugation and Excretion

The terminal metabolites, primarily α-CEHC, are made even more water-soluble through conjugation reactions before excretion.[11][14][15] These reactions include glucuronidation, sulfation, and conjugation with amino acids such as glycine (B1666218) and taurine.[14][16] These conjugated metabolites are then excreted from the body, primarily in the urine, with some elimination occurring via bile in the feces.[2][3][17]

The metabolic pathway from hepatic uptake to excretion is visualized below.

Caption: Hepatic metabolism of alpha-tocopherol.

Quantitative Data on Alpha-Tocopherol Metabolism

The metabolism of α-tocopherol is tightly regulated, with only a small fraction of the ingested dose being excreted as urinary metabolites under normal conditions. This contrasts sharply with other tocopherols, which are more readily catabolized.

Table 1: Serum/Plasma Concentrations of α-Tocopherol and its Metabolites

| Analyte | Condition | Concentration | Species | Reference |

|---|---|---|---|---|

| α-Tocopherol | Healthy Subjects (Baseline) | 11.21 ± 0.20 µg/mL | Human | [18] |

| α-Tocopherol | Hemodialysis Patients (Baseline) | 12.03 ± 1.34 µg/mL | Human | [18] |

| α-CEHC | Healthy Subjects (Baseline) | ~2-5 nmol/L | Human | [18][19] |

| α-CEHC | Hemodialysis Patients (Baseline) | ~10-fold higher than healthy | Human | [18] |

| α-CEHC | Healthy Subjects (Peak post 306mg α-T) | 42.4 ± 18.3 nmol/L | Human | [19] |

| γ-CEHC | Healthy Subjects (Baseline) | ~20-50 nmol/L | Human | [18][19] |

| γ-CEHC | Hemodialysis Patients (Baseline) | ~6-fold higher than healthy | Human |[18] |

Table 2: Urinary Excretion of Tocopherol Metabolites

| Study Parameter | α-Tocopherol | γ-Tocopherol | Key Finding | Reference |

|---|---|---|---|---|

| % of Dose Excreted as CEHC | <1% of a 30 mg dose | ~7.5% of a dose | γ-Tocopherol is much more extensively metabolized to its CEHC form than α-tocopherol.[20] | [7][20] |

| Novel Metabolites Identified | α-CEHC glycine, α-CEHC taurine, α-CEHC glycine glucuronide | Not specified | Mass spectrometry has identified novel conjugated metabolites, indicating diverse metabolic fates.[14][16] | [14][16] |

| Excretion Threshold | α-CEHC excretion significantly increases only when plasma α-tocopherol exceeds a threshold (e.g., after supplementation of 50-150 mg/day).[21] | Not specified | α-CEHC may be a marker of excess α-tocopherol intake.[21] |[21] |

Experimental Protocols for Metabolite Analysis

The quantification of α-tocopherol and its metabolites in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

General Protocol for LC-MS/MS Quantification of α-CEHC in Human Plasma

This protocol is a representative methodology synthesized from common practices described in the literature.[13][22][23]

1. Sample Preparation (Protein Precipitation & Extraction):

-

To 100 µL of plasma, add an internal standard (e.g., deuterated α-CEHC).

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% acetic acid).

2. Liquid Chromatography (LC):

-

LC System: An ultra-high performance liquid chromatography (UPLC) system.[13][14]

-

Column: A reverse-phase C18 column (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 100 mm).[13]

-

Mobile Phase A: 0.1% Acetic Acid in Water.[13]

-

Mobile Phase B: 0.1% Acetic Acid in Methanol.[13]

-

Gradient: A linear gradient starting from ~50% B, increasing to 95-100% B over several minutes to elute the analytes.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

3. Tandem Mass Spectrometry (MS/MS):

-

Mass Spectrometer: A triple-quadrupole mass spectrometer.[13]

-

Ionization Source: Electrospray Ionization (ESI), typically in negative mode for carboxychromanols.[22]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example for α-CEHC):

- Precursor Ion (Q1): m/z 277.1

- Product Ion (Q3): m/z 191.1 (or other characteristic fragments)

-

Source Parameters: Optimize spray voltage, gas flows (nebulizer, turbo), and temperature for maximum signal intensity.

The general workflow for analyzing α-tocopherol metabolites is depicted below.

Caption: General workflow for metabolite quantification.

Interaction with Signaling Pathways

Recent evidence suggests that the biological effects of vitamin E may extend beyond its antioxidant capacity and involve the modulation of signaling pathways by its metabolites. α-Tocopherol and its metabolites can act as ligands for nuclear receptors, such as the Pregnane X Receptor (PXR).[8][9][24] PXR is a key regulator of drug-metabolizing enzymes, including CYP3A4, which is involved in α-tocopherol's own metabolism.[8][9] Activation of PXR by α-tocopherol can induce the expression of CYP3A4, potentially creating a feedback loop that enhances its own degradation when present in high concentrations.[8][24] This interaction highlights a complex role for α-tocopherol in regulating xenobiotic metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Complexity of vitamin E metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin E: function and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-Chain Metabolites of Vitamin E: Metabolic Activation as a General Concept for Lipid-Soluble Vitamins? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of drug metabolizing enzymes by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vitamin E and drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. α-tocopherol degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

- 16. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 9.22 Vitamin E Absorption, Metabolism, & Excretion | Nutrition Flexbook [courses.lumenlearning.com]

- 18. Alpha and gamma tocopherol metabolism in healthy subjects and patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Novel urinary metabolite of alpha-tocopherol, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman, as an indicator of an adequate vitamin E supply? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. "Analysis Of Vitamin E Metabolites By Liquid Chromatography-Tandem Mass" by Tianlin Xu [docs.lib.purdue.edu]

- 24. Cytochrome P450 regulation by α-tocopherol in Pxr-null and PXR-humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Alpha-Tocopherol as a Free Radical Scavenger: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-tocopherol, the most biologically active form of Vitamin E, is a critical lipophilic antioxidant that protects cell membranes from lipid peroxidation. Its primary role is to act as a chain-breaking free radical scavenger, donating a hydrogen atom to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction. This guide provides a detailed technical overview of the core mechanisms of alpha-tocopherol's antioxidant activity, including its chemical kinetics, the function of its structural components, its synergistic relationship with other antioxidants, and the experimental protocols used to characterize its function.

The Chemical Mechanism of Free Radical Scavenging

The antioxidant prowess of alpha-tocopherol resides in its chromanol ring, which can donate a hydrogen atom from its hydroxyl group at the C6 position to a free radical, thus neutralizing it.[1][2] This process is particularly effective against lipid peroxyl radicals (LOO•), which are key propagators of lipid peroxidation in cellular membranes.

The primary reaction can be summarized as follows:

α-TOH + LOO• → α-TO• + LOOH [3]

Here, α-TOH represents alpha-tocopherol, LOO• is a lipid peroxyl radical, α-TO• is the alpha-tocopheryl radical, and LOOH is a lipid hydroperoxide. The resulting alpha-tocopheryl radical is relatively stable due to the delocalization of the unpaired electron into the aromatic ring system, making it less likely to initiate further radical reactions.[2]

The rate at which alpha-tocopherol scavenges peroxyl radicals is significantly faster than the rate of the propagation reaction of lipid peroxidation, making it a highly efficient antioxidant.[3]

Structural Determinants of Antioxidant Activity

-

Chromanol Ring: The hydroxyl group on the chromanol ring is the active site for hydrogen donation. The methyl groups on the ring increase the electron-donating capacity of the hydroxyl group, enhancing its reactivity towards free radicals.

-

Phytyl Tail: This long, hydrophobic tail anchors the molecule within the lipid bilayer of cell membranes, positioning the chromanol ring near the surface to effectively intercept lipid peroxyl radicals.

Fate of the Alpha-Tocopheryl Radical

The alpha-tocopheryl radical (α-TO•) can undergo several reactions:

-

Regeneration: It can be reduced back to alpha-tocopherol by other antioxidants, such as ascorbate (B8700270) (Vitamin C).[3][4]

-

Reaction with another radical: It can react with another lipid peroxyl radical to form non-radical products.

-

Dimerization: Two tocopheryl radicals can react to form a dimer.[5]

-

Oxidation: It can be further oxidized to form alpha-tocopheryl quinone.[5][6]

Synergistic Interactions: The Regeneration of Alpha-Tocopherol

A critical aspect of alpha-tocopherol's antioxidant function is its regeneration from the tocopheryl radical, which allows a single molecule to scavenge multiple free radicals. Ascorbate (Vitamin C) is a key player in this process. Being water-soluble, ascorbate can reduce the lipid-soluble tocopheryl radical at the membrane-cytosol interface, thereby regenerating alpha-tocopherol.[4][7]

The regeneration reaction is as follows:

α-TO• + Ascorbate → α-TOH + Ascorbyl Radical

This synergistic relationship enhances the overall antioxidant capacity of the cell.[8][9][10]

Quantitative Data

The following tables summarize key quantitative data related to the antioxidant activity of alpha-tocopherol.

| Reaction | Rate Constant (k) (M⁻¹s⁻¹) | Notes |

| α-Tocopherol + Peroxyl Radical (in organic solvent) | ~3.5 x 10⁶ | Demonstrates the high efficiency of peroxyl radical scavenging.[11] |

| α-Tocopheryl Radical + Ascorbate (in phosphatidylcholine liposomes) | ~2 x 10⁵ | Highlights the rapid regeneration of alpha-tocopherol by vitamin C at the membrane interface.[12] |

| α-Tocopheryl Radical + Ascorbate monoanion (in Triton (B1239919) X-100 micellar solution) | 322 (at pH 7) | Shows the pH dependence of the regeneration reaction, with the ascorbate anion being the active species.[13] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Methodology:

-

Preparation of DPPH solution: Prepare a 0.2 mmol/L solution of DPPH in ethanol (B145695) or methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[2][14]

-

Sample Preparation: Dissolve alpha-tocopherol in a suitable solvent (e.g., ethanol) to prepare a stock solution and then create a series of dilutions.

-

Reaction: Mix 1 mL of each alpha-tocopherol dilution with 2 mL of the DPPH solution.[14]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[14]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.[2]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Methodology:

-

Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the dark-colored ABTS•+ solution.[15]

-

Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

-

Sample Preparation: Prepare a series of dilutions of alpha-tocopherol in a suitable solvent.

-

Reaction: Add a small volume (e.g., 10 µL) of each alpha-tocopherol dilution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Lipid Peroxidation Assay (TBARS Method)

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Methodology:

-

Sample Preparation: Induce lipid peroxidation in a biological sample (e.g., tissue homogenate, liposomes) in the presence and absence of alpha-tocopherol.

-

Reaction with TBA: Add 300 µL of the sample to 300 µL of Thiobarbituric Acid (TBA) reagent (containing TBA and an acid, such as trichloroacetic acid).[17]

-

Incubation: Incubate the mixture in a boiling water bath for 60 minutes.[18] This allows the MDA in the sample to react with TBA to form a pink-colored adduct.

-

Cooling and Centrifugation: Cool the samples on ice for 10 minutes and then centrifuge to pellet any precipitate.[18]

-

Measurement: Measure the absorbance of the supernatant at 532 nm.[19][20]

-

Calculation: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA. The protective effect of alpha-tocopherol is determined by the reduction in MDA formation in its presence.

Stopped-Flow Spectrophotometry for Kinetic Analysis

This technique is used to measure the rates of fast reactions, such as the reaction between alpha-tocopherol and free radicals.

Methodology:

-

Reagent Preparation: Prepare solutions of alpha-tocopherol and a radical-generating system in separate syringes.

-

Rapid Mixing: The two solutions are rapidly mixed in a mixing chamber and then flow into an observation cell.[21]

-

Data Acquisition: The flow is stopped, and the change in absorbance over time is monitored by a spectrophotometer with a fast data acquisition system (on the millisecond timescale).[21][22]

-

Kinetic Analysis: The resulting kinetic trace (absorbance vs. time) is fitted to a suitable rate equation to determine the rate constant of the reaction.[23]

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

EPR is a technique that can directly detect species with unpaired electrons, such as the alpha-tocopheryl radical.

Methodology:

-

Sample Preparation: Generate the alpha-tocopheryl radical by reacting alpha-tocopherol with a free radical source (e.g., peroxyl radicals) in a suitable solvent or liposomal system.[24]

-

EPR Measurement: The sample is placed in the EPR spectrometer, and the magnetic field is swept while irradiating the sample with microwaves.

-

Spectrum Acquisition: When the magnetic field and microwave frequency match the energy levels of the unpaired electron, absorption occurs, generating an EPR spectrum. The characteristics of the spectrum (e.g., g-factor, hyperfine splitting) can be used to identify the radical species as the alpha-tocopheryl radical.[25]

Visualizations

Caption: Synergistic regeneration of α-tocopherol by ascorbate.

References

- 1. Mechanistic Insights into Antioxidant Interventions Targeting Obesity-Induced Oxidative Stress in the Pathogenesis and Complications of Type 2 Diabetes Mellitus [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Addition products of alpha-tocopherol with lipid-derived free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Synergy between ascorbate and alpha-tocopherol on fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. courses.washington.edu [courses.washington.edu]

- 12. Formation of alpha-tocopherol radical and recycling of alpha-tocopherol by ascorbate during peroxidation of phosphatidylcholine liposomes. An electron paramagnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stopped-flow investigation of the reaction of vitamin C with tocopheroxyl radical in aqueous triton X-100 micellar solutions. The structure-activity relationship of the regeneration reaction of tocopherol by vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant activity determination [bio-protocol.org]

- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 16. cosmobiousa.com [cosmobiousa.com]

- 17. resources.rndsystems.com [resources.rndsystems.com]

- 18. himedialabs.com [himedialabs.com]

- 19. plant-stress.weebly.com [plant-stress.weebly.com]

- 20. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 21. agilent.com [agilent.com]

- 22. web.williams.edu [web.williams.edu]

- 23. researchgate.net [researchgate.net]

- 24. Preparation of tocopheroxyl radicals for detection by electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Electron spin resonance studies of radicals obtained by the reaction of alpha-tocopherol and its model compound with superoxide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of Cellular Decisions: A Technical Guide to the Non-Antioxidant Functions of Alpha-Tocopherol in Cell Signaling

For decades, alpha-tocopherol (α-T), the most biologically active form of Vitamin E, has been primarily defined by its role as a potent lipid-soluble antioxidant. While this function is undisputed, a growing body of evidence has unveiled a more nuanced and arguably more profound role for α-T as a specific modulator of intracellular signaling pathways. These non-antioxidant functions, which are independent of its free-radical scavenging capabilities, position α-T as a key regulator of fundamental cellular processes, including proliferation, inflammation, and gene expression. This technical guide provides an in-depth examination of these signaling roles for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental methodologies, and visual pathway representations.

Core Signaling Hub: Modulation of Protein Kinase C (PKC)

The most extensively documented non-antioxidant function of α-T is its specific and potent inhibition of Protein Kinase C (PKC), a critical family of serine/threonine kinases that transduce a vast array of extracellular signals to regulate cellular responses.

Mechanism of Inhibition: An Indirect Approach

Unlike typical kinase inhibitors that directly target the enzyme's active site, α-T employs a more sophisticated, indirect mechanism. The inhibitory action is not shared by its stereoisomer, beta-tocopherol, despite having similar antioxidant properties, highlighting the specificity of the interaction.[1][2] Research indicates that α-T leads to the activation of Protein Phosphatase 2A (PP2A), which in turn dephosphorylates the alpha-isoform of PKC (PKCα), rendering it inactive.[3] This dephosphorylation prevents PKCα from translocating to the cell membrane and phosphorylating its downstream targets, effectively dampening the signaling cascade.

Another key mechanism involves the activation of diacylglycerol (DAG) kinase.[4] DAG is a crucial activator of PKC. By stimulating DAG kinase, α-T promotes the conversion of DAG to phosphatidic acid, thereby reducing the pool of available activator for PKC and further contributing to its downregulation. This is particularly relevant in pathological conditions like hyperglycemia-induced vascular complications.[5][6]

References

- 1. Inhibition of smooth muscle cell proliferation and protein kinase C activity by tocopherols and tocotrienols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-alpha-tocopherol inhibition of vascular smooth muscle cell proliferation occurs at physiological concentrations, correlates with protein kinase C inhibition, and is independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. d-Alpha-tocopherol prevents the hyperglycemia induced activation of diacylglycerol (DAG)-protein kinase C (PKC) pathway in vascular smooth muscle cell by an increase of DAG kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Normalization of diacylglycerol-protein kinase C activation by vitamin E in aorta of diabetic rats and cultured rat smooth muscle cells exposed to elevated glucose levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin E normalizes diacylglycerol-protein kinase C activation induced by hyperglycemia in rat vascular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

α-Tocopherol's Modulation of Protein Kinase C (PKC) Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

α-Tocopherol, the most biologically active form of Vitamin E, exhibits significant regulatory effects on the Protein Kinase C (PKC) family of enzymes, largely independent of its well-known antioxidant properties. This modulation of PKC activity, particularly the inhibition of the PKCα isoform, underlies many of α-tocopherol's non-antioxidant cellular effects, including the regulation of cell proliferation, platelet aggregation, and inflammatory responses. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects, and key experimental protocols for studying the interaction between α-tocopherol and PKC. The information presented is intended to support further research and drug development efforts targeting this critical signaling pathway.

Core Mechanisms of α-Tocopherol-Mediated PKC Modulation

α-Tocopherol primarily acts as an inhibitor of conventional PKC isoforms, with a notable specificity for PKCα.[1][2] The inhibitory mechanisms are multifaceted and can be broadly categorized into direct and indirect actions.

-

Direct Inhibition: α-Tocopherol can directly bind to the C1a domain of PKCα, which is the binding site for the endogenous activator diacylglycerol (DAG).[3][4] By occupying this site, α-tocopherol acts as a competitive antagonist, preventing the conformational changes required for PKC activation.[3][5] It does not, however, appear to bind to DAG-independent isoforms like PKCζ.[3]

-

Indirect Inhibition via Dephosphorylation: A key mechanism of α-tocopherol-induced PKCα inactivation involves the activation of Protein Phosphatase 2A (PP2A).[1][2] Activated PP2A dephosphorylates PKCα, leading to a decrease in its specific activity and rendering it inactive.[1][6] This effect is specific to α-tocopherol and is not observed with its analogue, β-tocopherol, despite similar antioxidant capabilities.[1]

-

Modulation of Upstream Signaling: In hyperglycemic conditions, α-tocopherol has been shown to prevent the activation of the DAG-PKC pathway by increasing the activity of DAG kinase, an enzyme that metabolizes DAG.[7][8] This reduces the availability of the essential PKC activator, DAG.

-

Inhibition of Oxidative Activation: While the primary modulatory effects are non-antioxidant, α-tocopherol can also inhibit the oxidative activation of PKCα at concentrations significantly lower than other tocopherol isoforms like γ-tocopherol.[3][5]

Quantitative Data on α-Tocopherol's Effect on PKC Activity

The inhibitory effects of α-tocopherol on PKC activity have been quantified across various experimental systems. The following tables summarize key findings.

Table 1: In Vitro Inhibition of PKC Activity by α-Tocopherol

| PKC Isoform | Experimental System | α-Tocopherol Concentration | Observed Effect | Reference |

| PKCα | Recombinant enzyme with PS | 0.1 - 10 µM | Inhibition of PS-dependent activity | [3] |

| PKCα | Recombinant enzyme, H₂O₂-induced | 0.01 µM | Inhibition of oxidative activation | [3] |

| Total PKC | Bovine aortic endothelial cells (thrombin-stimulated) | 100 µM | 63% inhibition of PKC activity | [9] |

| PKCα | Rat aortic smooth muscle cells (A7r5) | 10 - 50 µM | Dose-dependent inhibition of PKC activity | [2] |

| Total PKC | Human platelets (PMA-stimulated) | 500 µmol/L (in vitro treatment) | Complete inhibition of 47-kD substrate phosphorylation | [10] |

Table 2: Effects of α-Tocopherol on PKC-Related Cellular Processes

| Cellular Process | Cell Type | α-Tocopherol Concentration | Observed Effect | Reference |

| Platelet Aggregation | Human Platelets | 400-1200 IU/day (oral) | Marked inhibition of PMA-mediated aggregation | [10][11] |

| Smooth Muscle Cell Proliferation | Rat aortic smooth muscle cells (A7r5) | 10 - 50 µM | Dose-dependent inhibition of proliferation | [12][13] |

| Endothelin Secretion | Bovine aortic endothelial cells | 100 µM | 44-51% decrease in thrombin-induced secretion | [9] |

| PKCα Phosphorylation | Smooth muscle cells | Not specified | 60% diminution in phosphorylation state | [6] |

| PKCα Activity | Smooth muscle cells | Not specified | 45% diminution in activity | [6] |

Detailed Experimental Protocols

In Vitro PKC Activity Assay (Non-Radioactive)

This protocol is adapted from methodologies described for measuring the direct effect of α-tocopherol on PKC activity.[3]

-

Reagents and Materials:

-

Recombinant human PKCα

-

PKC substrate peptide (e.g., RKRTLRRL)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

Phosphatidylserine (PS) vesicles

-

ATP

-

α-Tocopherol stock solution (in ethanol (B145695) or DMSO)

-

Non-radioactive PKC assay kit (e.g., Calbiochem)

-

96-well microplate

-

Microplate reader

-

-

Procedure: a. Prepare PS vesicles by sonication. b. In a 96-well plate, add assay buffer. c. Add varying concentrations of α-tocopherol (e.g., 0.1 µM to 50 µM) or vehicle control to respective wells. d. Add recombinant PKCα enzyme to all wells. e. Add PS vesicles to initiate the lipid-dependent activation. f. Pre-incubate for 10 minutes at 30°C. g. Add the PKC substrate peptide. h. Initiate the kinase reaction by adding ATP. i. Incubate for 15-30 minutes at 30°C. j. Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA). k. Detect the phosphorylated substrate using the method provided in the kit (e.g., ELISA-based with a phosphospecific antibody). l. Read the absorbance or fluorescence on a microplate reader. m. Calculate the percentage of PKC inhibition relative to the vehicle control.

Cellular PKC Activity Assay in Permeabilized Cells

This method allows for the measurement of PKC activity within a more physiological context.[12]

-

Cell Culture and Treatment: a. Culture cells (e.g., A7r5 smooth muscle cells) to near confluence. b. Treat cells with desired concentrations of α-tocopherol or vehicle for a specified time (e.g., 24-48 hours).

-

Cell Permeabilization: a. Wash cells with a buffer (e.g., phosphate-buffered saline). b. Permeabilize the cells using a reagent like streptolysin-O or digitonin (B1670571) in a buffer containing the PKC substrate peptide and γ-[³²P]ATP.

-

Kinase Reaction and Measurement: a. Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for the phosphorylation of the substrate by intracellular kinases. b. Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid). c. Spot the reaction mixture onto phosphocellulose paper. d. Wash the paper extensively to remove unincorporated γ-[³²P]ATP. e. Quantify the incorporated radioactivity using a scintillation counter.

Western Blot Analysis of PKCα Phosphorylation

This protocol is used to assess the phosphorylation state of PKCα as an indicator of its activation status.[1]

-

Cell Lysis and Protein Quantification: a. Treat cells with α-tocopherol as described above. b. Lyse the cells in a buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Immunoblotting: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST). d. Incubate the membrane with a primary antibody specific for phosphorylated PKCα. e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. g. Strip the membrane and re-probe with an antibody for total PKCα to normalize for protein loading.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanisms of PKCα inhibition by α-tocopherol.

Caption: Workflow for an in vitro PKC activity assay.

Caption: Workflow for Western blot analysis of PKCα phosphorylation.

Conclusion and Future Directions

α-Tocopherol is a potent and specific modulator of PKC activity, acting through multiple, non-antioxidant mechanisms. Its ability to inhibit PKCα has significant implications for cellular processes involved in vascular diseases, cancer, and inflammatory conditions.[14][15] The detailed protocols and quantitative data provided in this guide serve as a resource for researchers investigating the therapeutic potential of α-tocopherol and its derivatives. Future research should focus on further elucidating the isoform specificity of α-tocopherol's effects, exploring its in vivo efficacy in relevant disease models, and developing novel compounds that leverage these PKC-modulatory properties for therapeutic benefit.

References

- 1. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of alpha-tocopherol control of smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin E isoforms directly bind PKCα and differentially regulate activation of PKCα - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin E isoforms directly bind PKCα and differentially regulate activation of PKCα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoforms of Vitamin E Differentially Regulate PKC α and Inflammation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of alpha-tocopherol on the synthesis, phosphorylation and activity of protein kinase C in smooth muscle cells after phorbol 12-myristate 13-acetate down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vitamin E normalizes diacylglycerol-protein kinase C activation induced by hyperglycemia in rat vascular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-Alpha-tocopherol prevents the hyperglycemia induced activation of diacylglycerol (DAG)-protein kinase C (PKC) pathway in vascular smooth muscle cell by an increase of DAG kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. ahajournals.org [ahajournals.org]

- 11. alpha-tocopherol inhibits aggregation of human platelets by a protein kinase C-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of smooth muscle cell proliferation and protein kinase C activity by tocopherols and tocotrienols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha-tocopherol (vitamin E) regulates vascular smooth muscle cell proliferation and protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. Alpha-tocopherol: looking beyond an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Gene Expression: An In-depth Technical Guide to Alpha-Tocopherol's Regulatory Role In Vitro

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted role of alpha-tocopherol (α-T), the most biologically active form of Vitamin E, in the regulation of gene expression in vitro. Beyond its well-established function as a potent lipophilic antioxidant, α-T has emerged as a significant modulator of various signaling cascades, influencing a wide array of cellular processes including proliferation, apoptosis, inflammation, and lipid metabolism. This document provides a comprehensive overview of the molecular mechanisms underpinning α-T's gene-regulatory activities, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Concepts: Mechanisms of Alpha-Tocopherol-Mediated Gene Regulation

Alpha-tocopherol's influence on gene expression is not solely a consequence of its antioxidant properties.[1] In vitro studies have elucidated several non-antioxidant mechanisms through which α-T exerts its effects. These include the direct interaction with and modulation of signaling molecules and transcription factors.

One of the primary mechanisms involves the inhibition of Protein Kinase C (PKC).[1] By deactivating PKC, α-T can influence the activity of downstream transcription factors such as NF-κB and AP-1, which are critical regulators of inflammatory and cell proliferation genes.[1] Furthermore, α-T has been shown to modulate the activity of other key signaling molecules, including the pregnane (B1235032) X receptor (PXR) and to interact with response elements like the antioxidant responsive element (ARE) and the transforming growth factor-beta responsive element (TGF-β-RE).[1]

Quantitative Insights: Alpha-Tocopherol's Impact on Gene Expression

The following tables summarize the quantitative data from various in vitro studies, illustrating the dose-dependent and cell-type-specific effects of alpha-tocopherol on gene expression.

Table 1: Regulation of Genes Involved in Oxidative Stress and Apoptosis

| Cell Line/Culture | α-Tocopherol Concentration | Treatment Duration | Gene | Fold Change/Effect | Reference |

| Rabbit Cumulus-Oocyte Complexes | 100 µM | In vitro maturation | SOD2, CAT, TP53, CASP3 | Downregulated | [2][3] |

| Human Breast Cancer (MCF-7) | 15 µg/ml, 7.5 µg/ml | 14 days | BCL-2 | Significantly reduced | [4] |

| Human Breast Cancer (MCF-7) | 15 µg/ml, 7.5 µg/ml | 14 days | P53, BAX | Significantly increased | [4] |

| Human Cervical Cancer (HeLa) | 15 µg/ml, 7.5 µg/ml | 14 days | BCL-2 | Significantly reduced | [4] |

| Human Cervical Cancer (HeLa) | 15 µg/ml, 7.5 µg/ml | 14 days | P53, BAX | Significantly increased | [4] |

Table 2: Regulation of Genes Involved in Inflammation and Cell Signaling

| Cell Line/Culture | α-Tocopherol Concentration | Treatment Duration | Gene/Pathway | Fold Change/Effect | Reference |

| Activated Murine Splenocytes | 1 mM | Not specified | IκBα | Significantly increased | [5] |

| Activated Murine Splenocytes | 1 mM | Not specified | PPARγ | Upregulated | [5] |

| Activated Murine Splenocytes | 50 µM | Not specified | IL-2 mRNA | Increased | [5] |

| Activated Murine Splenocytes | 1 mM | Not specified | IL-2 mRNA | Decreased | [5] |

| Human Colon Cancer (SW480) | Not specified | Not specified | PPARγ mRNA & protein | Upregulated | [6] |

| Bovine Kidney Epithelial Cells | 40 µM | 24 hours | ESR1, C3, Erk1/2 | Upregulated | [7] |

Table 3: Global Gene Expression Changes

| Cell Line/Culture | α-Tocopherol Concentration | Treatment Duration | Number of Affected Genes | Key Findings | Reference |

| Bovine Kidney Epithelial Cells | 40 µM | 24 hours | 1183 | 910 genes induced >2.0-fold, 273 genes repressed >1.5-fold | [7] |

Key Signaling Pathways Modulated by Alpha-Tocopherol

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by alpha-tocopherol in vitro.

References

- 1. Regulation of gene expression by alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. α-Tocopherol modifies the expression of genes related to oxidative stress and apoptosis during in vitro maturation and enhances the developmental competence of rabbit oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Low and high levels of alpha-tocopherol exert opposite effects on IL-2 possibly through the modulation of PPAR-gamma, IkappaBalpha, and apoptotic pathway in activated splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gamma (γ) tocopherol upregulates peroxisome proliferator activated receptor (PPAR) gamma (γ) expression in SW 480 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-Tocopherol Modulates Transcriptional Activities that Affect Essential Biological Processes in Bovine Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Intracellular Transport of Alpha-Tocopherol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-tocopherol, the most biologically active form of Vitamin E, is a critical lipophilic antioxidant essential for cellular health. Its journey from dietary intake to its final destination within cellular membranes is a complex and tightly regulated process. Understanding the molecular mechanisms governing its cellular uptake, intracellular trafficking, and efflux is paramount for leveraging its therapeutic potential and for the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the core processes involved in alpha-tocopherol transport, detailing the key protein players, their mechanisms of action, and the experimental methodologies used to elucidate these pathways. Quantitative data are summarized for comparative analysis, and key pathways are visualized to facilitate a deeper understanding of the intricate network governing alpha-tocopherol homeostasis within the cell.

Cellular Uptake of Alpha-Tocopherol: The Gateway to the Cell

The entry of alpha-tocopherol into the cell is not a simple passive diffusion process but is facilitated by specific membrane proteins, primarily through lipoprotein-mediated delivery. The key mechanisms include:

-

Lipoprotein-Mediated Delivery: As a fat-soluble vitamin, alpha-tocopherol is transported in the bloodstream within lipoproteins such as chylomicrons, very-low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL).[1] Cells then take up alpha-tocopherol from these lipoproteins via several pathways.

-

Receptor-Mediated Endocytosis of Lipoproteins: The LDL receptor pathway is a significant route for the uptake of alpha-tocopherol associated with LDL particles.[1] This process involves the binding of LDL to its receptor on the cell surface, followed by internalization of the receptor-lipoprotein complex into endosomes. Within the acidic environment of the endosome, the lipoprotein is degraded, releasing alpha-tocopherol.

-

Selective Uptake via Scavenger Receptor Class B Type I (SR-BI): SR-BI is a multi-ligand cell surface receptor that plays a crucial role in the selective uptake of lipids, including cholesteryl esters and alpha-tocopherol, from HDL.[2][3] This process does not involve the internalization and degradation of the entire lipoprotein particle. Instead, SR-BI facilitates the direct transfer of lipids from HDL to the cell membrane.

-

Role of Niemann-Pick C1-Like 1 (NPC1L1): Primarily known for its role in intestinal cholesterol absorption, NPC1L1 has also been implicated in the uptake of alpha-tocopherol in the intestine.[4]

Quantitative Data on Alpha-Tocopherol Uptake

The efficiency and kinetics of alpha-tocopherol uptake vary depending on the cell type, the lipoprotein carrier, and the expression levels of the relevant receptors.

| Parameter | Cell Type/Condition | Value | Reference |